molecular formula C17H18ClFN2O3S B2741038 3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 2034331-14-9

3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2741038
CAS No.: 2034331-14-9
M. Wt: 384.85
InChI Key: GZGHWRYFIUFJAT-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with chloro and piperidinyl groups

Mechanism of Action

Target of Action

It is known that this compound is a valuable building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reactions it is involved in.

Mode of Action

It is known to participate in various chemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations suggest that the compound can interact with its targets in a variety of ways, leading to a range of different chemical changes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine derivative is then reacted with 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions to form the sulfonyl piperidine intermediate. This intermediate is subsequently coupled with 3-chloro-4-hydroxypyridine using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-((1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • 3-Chloro-4-((1-((4-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
  • 3-Chloro-4-((1-((4-bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Uniqueness

3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and specificity for certain targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-4-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O3S/c1-12-10-13(19)2-3-17(12)25(22,23)21-8-5-14(6-9-21)24-16-4-7-20-11-15(16)18/h2-4,7,10-11,14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGHWRYFIUFJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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